molecular formula C25H15Cl2F3N4O2S B2873282 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536714-02-0

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2873282
CAS No.: 536714-02-0
M. Wt: 563.38
InChI Key: BVLRRJSVUVZCMA-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core fused with a 3-chlorophenyl substituent at position 3 and a thioether-linked acetamide group at position 2. The acetamide moiety is further substituted with a 2-chloro-5-(trifluoromethyl)phenyl group. The pyrimidoindole scaffold is structurally analogous to purine bases, enabling interactions with enzymes or receptors involved in nucleotide metabolism .

Properties

IUPAC Name

2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15Cl2F3N4O2S/c26-14-4-3-5-15(11-14)34-23(36)22-21(16-6-1-2-7-18(16)32-22)33-24(34)37-12-20(35)31-19-10-13(25(28,29)30)8-9-17(19)27/h1-11,32H,12H2,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLRRJSVUVZCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15Cl2F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex compound exhibiting significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a pyrimido-indole structure that contribute to its biological activity. The molecular formula is C19H15ClF3N3OS, with a molecular weight of approximately 427.85 g/mol. Its structural complexity allows for interactions with various biological targets.

Research indicates that the compound may act through multiple pathways:

  • Inhibition of Enzymatic Activity :
    • Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation and bacterial virulence. For instance, related thioacetamides have been characterized as inhibitors of Sfp-PPTase, an enzyme critical for bacterial viability .
  • Anticancer Activity :
    • The compound's structure suggests potential activity against various cancer cell lines. Similar derivatives have demonstrated cytotoxic effects with IC50 values in the low micromolar range against breast (MCF7), lung (A549), and other cancer cell lines .

Biological Activity Data

Cell Line IC50 (µM) Activity Type
MCF73.79Anticancer
A54926Anticancer
Hep-20.74 mg/mLAnticancer
NCI-H46042.30Anticancer

Case Studies

  • Anticancer Efficacy :
    • A study focusing on similar thioacetamides reported significant antiproliferative effects on various cancer cell lines, with some derivatives achieving IC50 values as low as 0.28 µM against A549 cells . This highlights the potential of this compound as a lead compound in anticancer drug development.
  • Mechanistic Insights :
    • Another study explored the structure-activity relationship (SAR) of related compounds, revealing that modifications to the trifluoromethyl group significantly affected inhibitory potency against target enzymes . This suggests that fine-tuning the chemical structure of this compound could enhance its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimido[5,4-b]indole Derivatives

Compound 27 (N-isopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide):

  • Structural Differences : Replaces the 2-chloro-5-(trifluoromethyl)phenyl group with an isopentyl chain.
  • Activity : Demonstrated moderate activity in pLDH assays (antimalarial screening), suggesting the importance of aromatic substituents for potency .

Compound 32 (N-(tert-butyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide):

  • Structural Differences : Substitutes the trifluoromethyl group with a bulky tert-butyl group.
  • Functional Impact : Increased steric hindrance may reduce membrane permeability but enhance metabolic stability due to reduced oxidation susceptibility.
  • Synthetic Route : Synthesized using HATU-mediated coupling, similar to the target compound .

Compound in (2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide):

  • Structural Differences : Replaces the 3-chlorophenyl group with a methyl group and the 2-chloro-5-(trifluoromethyl)phenyl with a 4-(trifluoromethoxy)phenyl.
  • Functional Impact : The trifluoromethoxy group offers similar electron-withdrawing effects but may alter π-π stacking due to its para position .

Thieno[2,3-d]pyrimidine Analogs

Compound in (2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide):

  • Core Heterocycle: Replaces pyrimidoindole with thieno[2,3-d]pyrimidine.
  • The allyl group introduces conformational flexibility.
  • Physicochemical Properties : Higher molecular weight (553.98 g/mol) and density (1.48 g/cm³) compared to the target compound .

Triazole-Based Derivatives

Compound in (N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide):

  • Core Heterocycle : Uses a 1,2,4-triazole ring instead of pyrimidoindole.
  • Functional Impact : The triazole’s nitrogen-rich structure facilitates hydrogen bonding and metal coordination, differing from the pyrimidoindole’s planar aromatic system.

Comparative Analysis of Key Properties

Property Target Compound Compound 27 Compound in
Molecular Weight ~550–600 g/mol (estimated) 493.5 g/mol 553.98 g/mol
Core Heterocycle Pyrimido[5,4-b]indole Pyrimido[5,4-b]indole Thieno[2,3-d]pyrimidine
Key Substituents 3-Chlorophenyl, 2-chloro-5-(trifluoromethyl)phenyl 3-Phenyl, isopentyl 4-Fluorophenyl, allyl
Lipophilicity (LogP) High (due to Cl and CF₃ groups) Moderate (aliphatic chain) High (thieno ring, CF₃)
Synthetic Method HATU-mediated coupling (assumed) HATU-mediated coupling TFAA-mediated acylation

Research Findings and Implications

  • Activity Trends : Pyrimidoindole derivatives with aromatic substituents (e.g., chloro, trifluoromethyl) show enhanced binding in enzyme assays compared to aliphatic analogs .
  • Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, as seen in the target compound and ’s analog .
  • Structural Flexibility: Thieno[2,3-d]pyrimidine derivatives () exhibit broader target promiscuity due to conformational adaptability .

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